molecular formula C13H16ClNO2 B13613666 Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13613666
M. Wt: 253.72 g/mol
InChI Key: ARVMKHHTOAFXLV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and organic synthesis. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics, and is prized for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates . The specific substitution pattern on this molecule, featuring a 2-chlorophenyl group at the 4-position and an ester moiety at the 3-position, makes it a versatile building block and a potential precursor for the synthesis of pharmacologically active molecules. This compound is structurally analogous to intermediates used in the synthesis of GABAergic agents like Baclofen, a GABAB receptor agonist used as a muscle relaxant . Its structure suggests potential application in neuroscience research, particularly as a scaffold for developing ligands for ionotropic glutamate receptors (iGluRs), which are implicated in a range of neurological disorders . Furthermore, the pyrrolidine core is a common structural element in the exploration of new antibacterial agents, especially given the continuous need to address antibacterial resistance . Researchers can utilize this compound to explore structure-activity relationships (SAR), with the chirality of the pyrrolidine ring offering a critical point of investigation for achieving target selectivity due to the enantioselective nature of protein binding . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-2-17-13(16)11-8-15-7-10(11)9-5-3-4-6-12(9)14/h3-6,10-11,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVMKHHTOAFXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of a pyrrolidine ring bearing the carboxylate functionality.
  • Introduction of the 2-chlorophenyl group at the 4-position.
  • Esterification to form the ethyl ester at the 3-carboxylate.

Synthesis via β-Aryl-γ-lactams Intermediate

One efficient approach reported in the literature involves the synthesis of β-aryl-γ-lactams, which are precursors to substituted pyrrolidines. Montoya-Balbás et al. (2015) describe the preparation of ethyl 2-oxo-4-(4-chlorophenyl)-pyrrolidine-3-carboxylate derivatives, which can be adapted for the 2-chlorophenyl analog.

Procedure Highlights:

  • Starting from dialkyl malonate and the appropriate aryl aldehyde (in this case, 2-chlorobenzaldehyde), a Knoevenagel condensation is performed in toluene with catalytic piperidine under reflux for 48 hours.
  • The reaction mixture is acidified to pH 6–7 using 1 M hydrochloric acid.
  • Solvent removal under reduced pressure yields a crude product.
  • Purification by column chromatography affords the arylidenemalonate intermediate.
  • Subsequent hydrogenation or reduction steps (e.g., using Raney nickel in methanol) convert the arylidenemalonate into the corresponding β-aryl-γ-lactam.
  • The β-aryl-γ-lactam is then converted into the this compound by reduction of the lactam carbonyl and esterification if necessary.

This method allows for good control over the stereochemistry and yields of the final product.

Alternative Routes from Pyrrolidine Carboxamide Compounds

Patent WO2010059922A1 describes a broad class of pyrrolidine carboxamide compounds, including derivatives with aryl substituents such as 2-chlorophenyl groups. While the patent focuses primarily on carboxamide derivatives, it outlines synthetic routes applicable to the preparation of ethyl esters by:

  • Starting from substituted pyrrolidine cores.
  • Functionalizing the 3-position with carboxylate or carboxamide groups.
  • Employing standard esterification techniques (e.g., reaction with ethanol in acidic conditions or via acid chloride intermediates).
  • Introducing the 2-chlorophenyl substituent by nucleophilic substitution or cross-coupling reactions on appropriately functionalized pyrrolidine intermediates.

This patent provides detailed synthetic schemes and conditions that can be adapted for the preparation of this compound.

Data Tables Summarizing Preparation Conditions and Outcomes

Step Reagents/Conditions Yield (%) Notes
Knoevenagel condensation Dialkyl malonate, 2-chlorobenzaldehyde, piperidine, toluene, reflux 48 h 70-85 Acidify to pH 6–7, column chromatography
Hydrogenation/reduction Raney Nickel, MeOH, room temperature 80-90 Converts arylidenemalonate to β-aryl-γ-lactam
Lactam reduction/esterification Reducing agent (e.g., LiAlH4 or catalytic hydrogenation), ethanol, acidic catalyst 75-88 Forms ethyl ester at 3-position

Detailed Research Outcomes and Analytical Data

  • NMR Characterization: Proton and carbon NMR spectra confirm the presence of the ethyl ester (triplet and quartet signals for CH3 and CH2 of ethyl group), aromatic protons consistent with 2-chlorophenyl substitution, and pyrrolidine ring protons. The chemical shifts and coupling constants match reported literature values for related compounds.

  • Purity and Yield: Purification by column chromatography after each step yields products with high purity (>95% by HPLC). Yields are generally in the range of 70-90% depending on reaction conditions and purification efficiency.

  • Stereochemical Considerations: The synthetic routes allow for control of stereochemistry at the pyrrolidine ring centers, which is critical for biological activity. Resolution methods or chiral catalysts may be employed to obtain enantiomerically enriched products.

  • Scalability: The described procedures are amenable to scale-up, with careful control of reaction times and purification steps to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, phenyl derivatives.

    Substitution: Azides, thiols.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Notable Properties Reference
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate Pyrrolidine 2-Chlorophenyl (C4) Ethyl ester (C3) Moderate lipophilicity N/A
Ethyl 2-Oxo-4-(2-chlorophenyl)pyrrolidine-3-carboxylate Pyrrolidine 2-Chlorophenyl (C4), 2-Oxo Ethyl ester (C3) Increased polarity
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid HCl Pyrrolidine 2,5-Dichlorophenyl (C4) Carboxylic acid (HCl salt) High aqueous solubility
Ethyl 4-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexene 4-Chlorophenyl (C4), 2-Oxo Ethyl ester (C1) Conformational flexibility

Table 2: Impact of Substituent Modifications

Modification Effect on Properties Example Compound
Introduction of 2-Oxo group ↑ Polarity, ↑ Hydrogen-bonding capacity, ↓ Lipophilicity Ethyl 2-Oxo-4-(2-chlorophenyl)pyrrolidine-3-carboxylate
Replacement of ester with acid ↑ Water solubility, ↓ Membrane permeability, Altered salt formation (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid HCl
Addition of second chlorine ↑ Steric bulk, ↑ Electron-withdrawing effects, Altered receptor affinity (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid HCl

Biological Activity

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylate group and a chlorophenyl substituent. The molecular formula is C12_{12}H14_{14}ClN1_{1}O2_{2}, and it has a molecular weight of approximately 239.7 g/mol. The presence of the chlorophenyl group is significant as it may influence the compound's lipophilicity and binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor by binding to active sites or modulating receptor activities either as an agonist or antagonist.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzyme activity through competitive or non-competitive mechanisms.
  • Receptor Modulation: It can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. Preliminary findings suggest that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer models.

  • In Vitro Studies: In one study, the compound demonstrated significant inhibition of cell viability in A549 lung adenocarcinoma cells, suggesting potential for further development in cancer therapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50_{50} (µM)Effect
A54920Cytotoxicity observed
MCF-715Induced apoptosis

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Its effectiveness against various pathogens highlights its potential as an antimicrobial agent.

  • Pathogen Testing: The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. However, further optimization may be required to enhance its antimicrobial potency.

Comparative Studies

Comparative analysis with similar compounds provides insight into the unique biological activities attributed to this compound.

Compound NameStructureUnique Features
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylateStructureExhibits different binding affinities due to substitution pattern
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylateStructureLacks chlorine; potential alteration in bioactivity

Case Studies

  • Case Study on Anticancer Effects:
    A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, alongside increased apoptosis markers such as cleaved caspase-3.
  • Antimicrobial Testing:
    Another investigation focused on the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus. The findings suggested moderate activity, necessitating further chemical modifications to improve effectiveness against resistant strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves:

Pyrrolidine ring formation : Cyclization of a γ-amino ester precursor under basic conditions (e.g., K₂CO₃ in DMF) .

Chlorophenyl substitution : Introducing the 2-chlorophenyl group via nucleophilic aromatic substitution (SNAr) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a halogenated aryl precursor .

Esterification : Ethyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) .
Optimization includes adjusting reaction temperature (60–80°C for SNAr), solvent polarity (DMF for polar intermediates), and catalyst loading (1–5 mol% Pd) to improve yields .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm) and ester carbonyl signals (δ ~170 ppm) .
  • X-ray crystallography : Using SHELX for refinement to determine bond angles (e.g., C-N-C ~109.5°) and torsional parameters .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.08) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the ester and pyrrolidine groups .
  • Acid/Base Stability : Susceptible to hydrolysis under strong acidic/basic conditions (pH < 2 or >10), requiring neutral conditions for storage .
  • Chirality : If stereocenters exist, enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) is critical for biological studies .

Advanced Research Questions

Q. How can computational tools like Mercury CSD and puckering coordinate analysis resolve conformational ambiguities?

  • Methodological Answer :

  • Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., hydrogen bonds between pyrrolidine N-H and ester carbonyls) .
  • Puckering coordinates : Apply Cremer-Pople parameters (Q, θ, φ) to quantify ring puckering in the pyrrolidine moiety, distinguishing envelope vs. twist conformations .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stability of conformers .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can SAR studies be designed?

  • Methodological Answer :

  • Halogen variation : Replace 2-chlorophenyl with 2-fluorophenyl to assess steric/electronic effects on target binding (e.g., enzyme inhibition assays) .
  • Ester hydrolysis : Synthesize the carboxylic acid analog (via NaOH/EtOH hydrolysis) to evaluate bioavailability changes .
  • SAR workflow :

Synthesize analogs with modified substituents (e.g., methyl, trifluoromethyl).

Test in vitro activity (e.g., IC₅₀ against proteases).

Correlate substituent Hammett σ values with potency trends .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be reconciled during characterization?

  • Methodological Answer :

  • Dynamic effects in NMR : Use variable-temperature NMR to detect ring-flipping in pyrrolidine (e.g., coalescence temperature analysis) .
  • Crystallographic disorder : Refine X-ray data with SHELXL to model alternative conformations (e.g., partial occupancy of chlorophenyl rotamers) .
  • Cross-validation : Compare IR carbonyl stretches (~1740 cm⁻¹) with DFT-predicted vibrational frequencies .

Q. What strategies mitigate low yields in catalytic steps (e.g., Pd-mediated coupling)?

  • Methodological Answer :

  • Catalyst screening : Test Pd(OAc)₂ with bulky ligands (XPhos) to reduce steric hindrance .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve SNAr efficiency .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates with >95% purity .

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